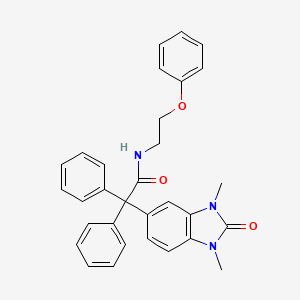
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide, also known as GW 9662, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is a selective peroxisome proliferator-activated receptor (PPAR) antagonist that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide involves its binding to the ligand-binding domain of PPARγ, which prevents the activation of this receptor by its natural ligands such as fatty acids and prostaglandins. This results in the inhibition of PPARγ-mediated gene transcription, which in turn affects various metabolic processes such as adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits adipocyte differentiation and promotes apoptosis in adipocytes. Furthermore, this compound has been shown to improve insulin sensitivity in obese mice and to reduce the expression of pro-inflammatory cytokines in adipose tissue. These findings suggest that this compound may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide in lab experiments is its selectivity for PPARγ, which allows for the specific inhibition of this receptor without affecting other PPAR subtypes. This makes this compound a valuable tool for studying the role of PPARγ in various metabolic processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide. One area of research is the development of more potent and selective PPAR antagonists that can be used as therapeutic agents for metabolic disorders. Another area of research is the identification of novel targets for this compound, which may lead to the discovery of new pathways involved in the regulation of metabolism. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound in vivo.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide has been used extensively as a research tool in various scientific fields. One of the main applications of this compound is in the study of PPARs, which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. This compound is a selective PPAR antagonist that has been shown to inhibit the activity of PPARγ, which is a subtype of PPAR that is involved in the regulation of adipogenesis and insulin sensitivity. Therefore, this compound can be used to study the role of PPARγ in various metabolic processes.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-24-16-10-7-14(8-11-16)20(23)22-18-13-15(21)9-12-19(18)25-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKHFUKHGZYKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4712496.png)
![1-[3-amino-4-(4-bromophenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4712498.png)
![1-benzyl-4-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4712504.png)

![N-(2-hydroxyethyl)-N-isopropyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4712515.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4712528.png)
![2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4712533.png)
![4-(5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4712543.png)
![N-dibenzo[b,d]furan-3-yl-N'-propylurea](/img/structure/B4712545.png)
![2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B4712547.png)

![methyl 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4712562.png)

![N-(4-chloro-2-fluorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4712603.png)